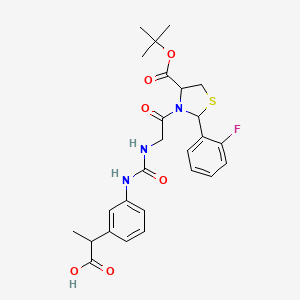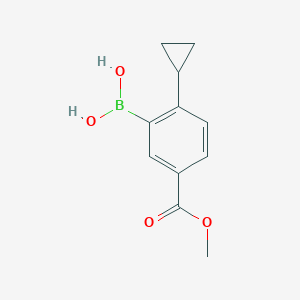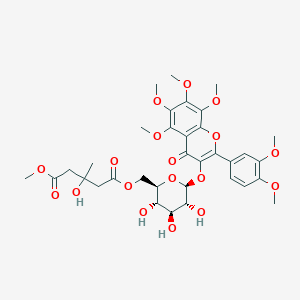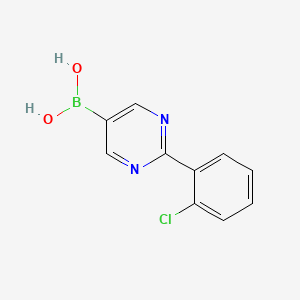![molecular formula C31H25F6N3S2 B14084060 N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(S)-2'-(dimethylamino)[1,1'-binaphthalen]-2-yl]thiourea](/img/structure/B14084060.png)
N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(S)-2'-(dimethylamino)[1,1'-binaphthalen]-2-yl]thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(S)-2’-(dimethylamino)[1,1’-binaphthalen]-2-yl]thiourea is a compound known for its significant role in the field of organocatalysis. This compound, often referred to in scientific literature as Schreiner’s thiourea, is widely recognized for its ability to activate substrates and stabilize partially developing negative charges through explicit double hydrogen bonding .
准备方法
. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like dichloromethane or toluene. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反应分析
N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(S)-2’-(dimethylamino)[1,1’-binaphthalen]-2-yl]thiourea undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, often facilitated by its thiourea moiety.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used but often involve modifications to the thiourea or aromatic rings .
科学研究应用
N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(S)-2’-(dimethylamino)[1,1’-binaphthalen]-2-yl]thiourea has a wide range of scientific research applications:
Biology: Its ability to form stable complexes with various biomolecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a scaffold for drug development.
作用机制
The mechanism by which N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(S)-2’-(dimethylamino)[1,1’-binaphthalen]-2-yl]thiourea exerts its effects involves the formation of hydrogen bonds with substrates. This interaction stabilizes transition states and lowers the activation energy of reactions. The molecular targets include carbonyl compounds, nitroolefins, and imines, among others. The pathways involved often include nucleophilic addition and substitution reactions facilitated by the thiourea moiety .
相似化合物的比较
Compared to other similar compounds, N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(S)-2’-(dimethylamino)[1,1’-binaphthalen]-2-yl]thiourea stands out due to its unique trifluoromethyl groups, which enhance its electron-withdrawing capability and hydrogen-bonding strength. Similar compounds include:
N,N’-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Lacks the binaphthylamine derivative but shares the trifluoromethyl groups.
N,N’-Bis[3,5-dimethylphenyl]thiourea: Features methyl groups instead of trifluoromethyl, resulting in different electronic properties.
These comparisons highlight the distinct properties and applications of N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(S)-2’-(dimethylamino)[1,1’-binaphthalen]-2-yl]thiourea in various fields of research and industry.
属性
分子式 |
C31H25F6N3S2 |
|---|---|
分子量 |
617.7 g/mol |
IUPAC 名称 |
1-[3,5-bis(trifluoromethyl)phenyl]-3-[1-[2-(dimethylamino)naphthalen-1-yl]naphthalen-2-yl]thiourea;sulfane |
InChI |
InChI=1S/C31H23F6N3S.H2S/c1-40(2)26-14-12-19-8-4-6-10-24(19)28(26)27-23-9-5-3-7-18(23)11-13-25(27)39-29(41)38-22-16-20(30(32,33)34)15-21(17-22)31(35,36)37;/h3-17H,1-2H3,(H2,38,39,41);1H2 |
InChI 键 |
OWWHUGSZGJWMNP-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)NC(=S)NC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F.S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![[1-(3,4-Dimethoxyphenyl)propan-2-yl]propanedioic acid](/img/structure/B14083991.png)

![7-Bromo-1-(4-chlorophenyl)-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083999.png)




![2,3-Dihydro-N-[2-(1H-imidazol-5-yl)ethyl]-6-benzofuranacetamide](/img/structure/B14084030.png)



